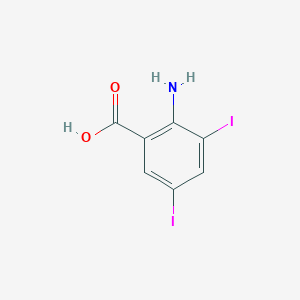

2-Amino-3,5-diiodobenzoic acid

説明

The exact mass of the compound 2-Amino-3,5-diiodobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3,5-diiodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-diiodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIBDMCPIREZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060575 | |

| Record name | Benzoic acid, 2-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-86-9 | |

| Record name | 2-Amino-3,5-diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-diiodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodoanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-3,5-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-3,5-diiodobenzoic acid. This document details predicted spectral data, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR data for 2-Amino-3,5-diiodobenzoic acid. These predictions were generated using advanced computational algorithms and serve as a valuable reference for spectral assignment.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for 2-Amino-3,5-diiodobenzoic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.12 | d | 2.2 | 1H |

| H-6 | 8.05 | d | 2.2 | 1H |

| -NH₂ | 5.5 - 7.5 (broad) | s | - | 2H |

| -COOH | 11.0 - 13.0 (broad) | s | - | 1H |

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature and often appear as broad singlets.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Amino-3,5-diiodobenzoic acid.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 168.5 |

| C-2 (-C-NH₂) | 151.0 |

| C-3 (-C-I) | 81.5 |

| C-4 | 143.0 |

| C-5 (-C-I) | 88.0 |

| C-6 | 135.0 |

Experimental Protocols

The following protocols describe standardized methods for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Amino-3,5-diiodobenzoic acid.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of 2-Amino-3,5-diiodobenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent. Commonly used solvents for substituted benzoic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1][2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (-NH₂ and -COOH).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1][2]

Table 3: Recommended ¹H NMR Acquisition Parameters.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard single pulse |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 16-64 |

| Spectral Width | -2 to 16 ppm |

| Temperature | 298 K |

Table 4: Recommended ¹³C NMR Acquisition Parameters.

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Proton-decoupled single pulse |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024-4096 |

| Spectral Width | 0 to 220 ppm |

| Temperature | 298 K |

Logical Workflow for NMR Data Analysis

The following diagram illustrates a systematic workflow for the analysis and interpretation of the ¹H and ¹³C NMR spectra of 2-Amino-3,5-diiodobenzoic acid.

References

Spectroscopic Analysis of 2-Amino-3,5-diiodobenzoic Acid: An In-depth Technical Guide

Disclaimer: Due to the limited availability of specific experimental spectral data for 2-Amino-3,5-diiodobenzoic acid in publicly accessible databases, this guide utilizes experimental data for the closely related compound, 2-aminobenzoic acid (anthranilic acid), as a representative example. The principles of spectroscopic analysis and data interpretation presented herein are directly applicable to 2-Amino-3,5-diiodobenzoic acid.

Introduction

2-Amino-3,5-diiodobenzoic acid is an aromatic carboxylic acid of interest in various fields of chemical research and drug development. Understanding its molecular structure and electronic properties is crucial for elucidating its reactivity, and spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this endeavor. This technical guide provides a comprehensive overview of the FT-IR and UV-Vis spectral characteristics of aminobenzoic acids, with a focus on the interpretation of their key spectral features. Detailed experimental protocols and data presentation are included to assist researchers in their analytical workflows.

FT-IR Spectroscopy

FT-IR spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining high-quality FT-IR spectra of solid samples.[1][2]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade

-

Spatula and weighing paper

-

Drying oven

Procedure:

-

Sample Preparation: Dry the 2-aminobenzoic acid sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.[2]

-

Grinding: Weigh approximately 1-2 mg of the 2-aminobenzoic acid sample and 100-200 mg of KBr powder.[1] Place the mixture in an agate mortar and grind thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[3][4][5][6] In this technique, the solid sample is simply brought into direct contact with the ATR crystal.[7]

FT-IR Spectral Data of 2-Aminobenzoic Acid

The FT-IR spectrum of 2-aminobenzoic acid exhibits characteristic absorption bands corresponding to its functional groups. The following table summarizes the key vibrational frequencies and their assignments.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3500-3100 | Strong, Broad | N-H stretching vibrations of the amino group |

| 3300-2500 | Strong, Very Broad | O-H stretching vibration of the carboxylic acid group (intermolecular hydrogen bonding) |

| ~1680-1660 | Strong | C=O stretching vibration of the carboxylic acid group |

| ~1620-1580 | Medium-Strong | N-H bending (scissoring) vibration of the amino group and C=C stretching vibrations of the aromatic ring |

| ~1500-1400 | Medium | C=C stretching vibrations of the aromatic ring |

| ~1300-1200 | Strong | C-O stretching vibration of the carboxylic acid group |

| ~1250-1020 | Medium | C-N stretching vibration of the aromatic amine |

| ~900-675 | Strong | C-H out-of-plane bending vibrations of the aromatic ring |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2-aminobenzoic acid, these transitions are typically π → π* and n → π*.

Experimental Protocol: UV-Vis Analysis in Solution

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., ethanol, methanol, or water)

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm for this type of compound). Ethanol or methanol are common choices.

-

Standard Solution Preparation: Accurately weigh a small amount of 2-aminobenzoic acid and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Dilution: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for analysis. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1-1.0).

-

Spectral Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank (reference).

-

Record the baseline spectrum with the blank in the sample beam path.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Spectral Data of 2-Aminobenzoic Acid

The UV-Vis spectrum of 2-aminobenzoic acid in a suitable solvent typically shows two or three main absorption bands.

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~220-230 | High | π → π |

| ~270-280 | Moderate | π → π |

| ~310-330 | Low | n → π* |

Note: The exact λmax and molar absorptivity values can vary depending on the solvent used due to solvatochromic effects.

Visualization of Experimental Workflow and Structural-Spectral Correlation

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid aromatic carboxylic acid.

Caption: General experimental workflow for FT-IR and UV-Vis spectroscopic analysis.

Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the molecular structure of an aminobenzoic acid and its characteristic spectral features.

Caption: Correlation between molecular structure and spectroscopic features.

Conclusion

FT-IR and UV-Vis spectroscopy are powerful and complementary techniques for the characterization of 2-Amino-3,5-diiodobenzoic acid and related compounds. By providing detailed information about the functional groups and electronic structure, these methods are essential for quality control, structural elucidation, and understanding the chemical properties of these molecules. The experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers working with these and similar aromatic compounds.

References

- 1. shimadzu.com [shimadzu.com]

- 2. azom.com [azom.com]

- 3. mt.com [mt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: The Crystal Structure of 2-Amino-3,5-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-3,5-diiodobenzoic acid, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in the field.

Crystallographic Data Summary

The crystal structure of 2-Amino-3,5-diiodobenzoic acid has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below for clear and concise reference.

| Parameter | 2-Amino-3,5-diiodobenzoic acid |

| Chemical Formula | C₇H₅I₂NO₂ |

| Formula Weight | 388.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.033(3) |

| b (Å) | 4.0182(11) |

| c (Å) | 19.349(5) |

| α (°) | 90 |

| β (°) | 94.39(3) |

| γ (°) | 90 |

| Volume (ų) | 1009.6(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.559 |

| Absorption Coefficient (mm⁻¹) | 6.556 |

| F(000) | 704 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.29 to 28.29 |

| Reflections collected | 7111 |

| Independent reflections | 2478 [R(int) = 0.0461] |

| Final R indices [I>2σ(I)] | R1 = 0.0345, wR2 = 0.0768 |

| R indices (all data) | R1 = 0.0514, wR2 = 0.0827 |

| CCDC Deposition Number | 1019002 |

Molecular Geometry

The molecular structure of 2-Amino-3,5-diiodobenzoic acid is characterized by a benzene ring substituted with an amino group at position 2, a carboxylic acid group at position 1, and two iodine atoms at positions 3 and 5. The intramolecular hydrogen bond between the amino group and the carbonyl group of the carboxylic acid is a notable feature, contributing to the planarity of the molecule. The crystal packing is stabilized by intermolecular hydrogen bonds and van der Waals interactions.

Experimental Protocols

The synthesis and crystallographic analysis of 2-Amino-3,5-diiodobenzoic acid were performed according to the following detailed protocols.

Synthesis of 2-Amino-3,5-diiodobenzoic Acid

2-Amino-3,5-diiodobenzoic acid was synthesized from 2-aminobenzoic acid (anthranilic acid). A solution of 2-aminobenzoic acid in a suitable solvent is treated with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, under controlled temperature and reaction times. The crude product is then purified by recrystallization from an appropriate solvent system to yield single crystals suitable for X-ray diffraction studies.

Single-Crystal X-ray Diffraction

A single crystal of 2-Amino-3,5-diiodobenzoic acid with suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data were processed to determine the unit cell parameters and space group. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure of 2-Amino-3,5-diiodobenzoic acid.

This guide provides essential technical information on the crystal structure of 2-Amino-3,5-diiodobenzoic acid, which is crucial for researchers engaged in drug design, development, and materials science. The detailed crystallographic data and experimental protocols serve as a foundational resource for further studies and applications of this compound.

Navigating the Solubility Landscape of 2-Amino-3,5-diiodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,5-diiodobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility through detailed, generalized experimental protocols. The information herein is intended to empower scientists in drug development and related fields to conduct their own precise solubility assessments.

Understanding the Solubility Profile: A Qualitative Overview

While specific quantitative data remains elusive in surveyed literature, preliminary information suggests that, like many amino- and halo-substituted benzoic acids, the solubility of 2-Amino-3,5-diiodobenzoic acid is influenced by the polarity of the solvent. General principles of "like dissolves like" are applicable. It is anticipated that the compound will exhibit greater solubility in polar organic solvents. For instance, a structurally similar compound, 2-amino-3-chlorobenzoic acid, is reported to be soluble in methanol, DMSO, and ethyl acetate, but poorly soluble in water.[1] This suggests that 2-Amino-3,5-diiodobenzoic acid may follow a similar trend.

Framework for Quantitative Solubility Determination

For researchers seeking to establish precise solubility data, the following table provides a structured format for recording experimental findings. This standardized presentation will facilitate comparison across different solvents and conditions.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 |

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3] The following protocol provides a detailed methodology.

Materials and Equipment

-

2-Amino-3,5-diiodobenzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps or sealed flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., gravimetric analysis setup, HPLC, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Amino-3,5-diiodobenzoic acid to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature.

-

Agitate the mixture at a constant rate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid microparticles.

-

-

Quantification of Dissolved Solute:

-

The concentration of 2-Amino-3,5-diiodobenzoic acid in the filtered, saturated solution can be determined using various analytical techniques.

-

Gravimetric Analysis: This is a straightforward method for determining the mass of the dissolved solid.[4][5][6][7]

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a fume hood or using a rotary evaporator.

-

Dry the dish containing the residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

The mass of the dissolved solute is the difference between the final and initial weights of the dish.

-

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound.

-

Prepare a calibration curve using standard solutions of 2-Amino-3,5-diiodobenzoic acid of known concentrations.

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration based on the calibration curve.

-

-

UV-Vis Spectrophotometry: This method is applicable if the compound has a significant chromophore and a unique absorbance maximum.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-Amino-3,5-diiodobenzoic acid using the isothermal saturation method.

References

Physical and chemical properties of 3,5-Diiodoanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodoanthranilic acid, also known as 2-amino-3,5-diiodobenzoic acid, is a halogenated derivative of anthranilic acid. Its structural features, including the presence of two iodine atoms on the aromatic ring, an amino group, and a carboxylic acid group, make it a compound of interest for various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-diiodoanthranilic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of 3,5-diiodoanthranilic acid are crucial for its handling, characterization, and application in research and development. The available data, including experimentally determined and predicted values, are summarized below.

Table 1: Physical Properties of 3,5-Diiodoanthranilic Acid

| Property | Value | Reference |

| CAS Number | 609-86-9 | [1] |

| Molecular Formula | C₇H₅I₂NO₂ | [1] |

| Molecular Weight | 388.93 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 241-243 °C | [1] |

| Boiling Point (Predicted) | 441.9 ± 45.0 °C | [1] |

| Density (Estimated) | 2.3815 g/cm³ | [1] |

| pKa (Predicted) | 4.24 ± 0.10 | [1] |

| Solubility | Information not readily available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

Chemical Identifiers

-

IUPAC Name: 2-Amino-3,5-diiodobenzoic acid

-

Synonyms: 3,5-Diiodoanthranilic acid

-

InChI: InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

-

InChIKey: RFIBDMCPIREZKC-UHFFFAOYSA-N

-

SMILES: C1=C(C(=C(C=C1I)I)N)C(=O)O

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of 3,5-diiodoanthranilic acid in a laboratory setting.

Synthesis of 3,5-Diiodoanthranilic Acid

Conceptual Synthesis Workflow:

References

Technical Guide: Properties and Safety of 2-Amino-3,5-diiodobenzoic Acid (CAS 609-86-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for 2-Amino-3,5-diiodobenzoic acid (CAS Number 609-86-9). The information is presented to support research, development, and handling of this compound in a laboratory setting.

Core Properties

2-Amino-3,5-diiodobenzoic acid, also known as 3,5-Diiodoanthranilic acid, is a di-iodinated derivative of anthranilic acid.[1] Its chemical structure consists of a benzene ring substituted with an amino group, a carboxylic acid group, and two iodine atoms.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of 2-Amino-3,5-diiodobenzoic acid.

| Property | Value | Source |

| CAS Number | 609-86-9 | [1][2][3][4][5][6] |

| Molecular Formula | C7H5I2NO2 | [2][3][4][6] |

| Molecular Weight | 388.93 g/mol | [3][4][6] |

| Appearance | Light green solid[1][7] or White to Gray to Brown powder to crystal[3][8][9] | Multiple Sources |

| Melting Point | 241 - 243 °C | [1][3][5] |

| Boiling Point (Predicted) | 441.9 ± 45.0 °C | [3][5] |

| Density (Estimate) | 2.3815 g/cm³ | [3][5] |

| pKa (Predicted) | 4.24 ± 0.10 | [2][3] |

| Sensitivity | Light Sensitive | [2][3] |

Safety and Handling

This section details the hazard classifications, precautionary measures, and first aid information for 2-Amino-3,5-diiodobenzoic acid.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][10] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2][10] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[1][2]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Get medical attention. Immediately wash with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[1]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[1][2]

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and toxicological assessment are crucial for reproducible research.

Synthesis and Characterization Workflow

The synthesis and characterization of 2-Amino-3,5-diiodobenzoic acid can be performed as described in the literature. A general workflow is outlined below.

Caption: Workflow for the synthesis and characterization of 2-Amino-3,5-diiodobenzoic acid.

Standardized Toxicological Testing Protocols

The following are generalized protocols for assessing the toxicological profile of a chemical substance, based on OECD guidelines.

-

Animal Model: Typically, female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin.

-

Exposure: The substance is left in contact with the skin for a specified period, usually 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.

-

Animal Model: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.

Logical Relationships in Chemical Safety Assessment

The process of assessing the safety of a chemical involves a logical progression from hazard identification to risk management.

Caption: Logical workflow for chemical safety assessment.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to 2-Amino-3,5-diiodobenzoic Acid: Discovery and History

Introduction

2-Amino-3,5-diiodobenzoic acid, a halogenated derivative of anthranilic acid, holds a significant, albeit niche, position in the annals of organic chemistry. Primarily recognized as a key intermediate in the synthesis of the plant growth regulator 2,3,5-triiodobenzoic acid (TIBA), its history is intrinsically linked to the development of agricultural chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Amino-3,5-diiodobenzoic acid, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3,5-diiodobenzoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅I₂NO₂ | [1] |

| Molecular Weight | 388.93 g/mol | [1] |

| Melting Point | 241-243 °C | [2] |

| Appearance | White to light gray to light orange powder/crystal | [3] |

| CAS Number | 609-86-9 | [1][3] |

| Synonyms | 3,5-Diiodoanthranilic Acid | [3] |

Discovery and Historical Synthesis

The discovery of 2-Amino-3,5-diiodobenzoic acid is rooted in the broader exploration of halogenated organic compounds in the early 20th century. While a definitive singular "discovery" paper is not readily apparent, the work of chemists like Wheeler and his contemporaries on the halogenation of anthranilic acid laid the groundwork. The primary impetus for its synthesis was its role as a precursor to 2,3,5-triiodobenzoic acid (TIBA), which was later identified as a plant growth regulator.

One of the earliest and most straightforward methods for the synthesis of iodinated anthranilic acids involved direct iodination using iodine monochloride. This method was effective for producing both mono- and di-iodinated derivatives.

Historical Experimental Protocol: Iodination of Anthranilic Acid

The following protocol is a representative method for the iodination of anthranilic acid to produce iodinated derivatives, based on historical techniques.

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Iodine monochloride

-

Water

-

Sodium bisulfite (for quenching)

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid.

-

Slowly add a solution of iodine monochloride in glacial acetic acid to the anthranilic acid solution with stirring. The molar ratio of iodine monochloride to anthranilic acid is adjusted to favor the formation of the di-iodinated product (approximately 2:1).

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The reaction mixture is then poured into water to precipitate the crude product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield 2-Amino-3,5-diiodobenzoic acid.

Modern Synthesis and Characterization

In contemporary organic synthesis, the preparation of 2-Amino-3,5-diiodobenzoic acid still largely relies on the principles of electrophilic aromatic substitution. Modern methods often employ milder and more selective iodinating agents and benefit from advanced analytical techniques for characterization.

A 2015 study detailed the synthesis and characterization of 2-Amino-3,5-diiodobenzoic acid.[4] The compound was synthesized and subsequently characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy, with computational methods used to analyze its molecular geometry and electronic properties.[4]

Applications and Historical Context

The primary historical and commercial application of 2-Amino-3,5-diiodobenzoic acid is as a key intermediate in the production of 2,3,5-triiodobenzoic acid (TIBA).

Role in the Synthesis of 2,3,5-Triiodobenzoic Acid (TIBA)

2-Amino-3,5-diiodobenzoic acid is converted to TIBA through a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by the introduction of a third iodine atom.

TIBA was historically used as a plant growth regulator to modify plant morphology, including promoting flowering and altering leaf and stem growth.[4][5] Its mechanism of action is the inhibition of polar auxin transport, a key process in plant development.[5]

Biological Activity and Signaling Pathways

While the biological activity of 2-Amino-3,5-diiodobenzoic acid itself is not extensively studied, its close structural relationship to other biologically active aminobenzoic acids suggests potential for biological effects.

Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, the chlorinated analog, 2-amino-3-chlorobenzoic acid, has been investigated as a cancer antagonist targeting the PI3K/AKT signaling pathway. While this provides a potential area of investigation for the di-iodinated compound, direct evidence of its interaction with specific signaling pathways is currently lacking in the scientific literature.

The biological effect of its primary derivative, TIBA, is well-established as an inhibitor of polar auxin transport in plants. This action disrupts the normal distribution of auxin, a critical plant hormone, thereby influencing various growth processes.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship of 2-Amino-3,5-diiodobenzoic acid to its key application.

References

A Deep Dive into 2-Amino-3,5-diiodobenzoic Acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Amino-3,5-diiodobenzoic acid, a halogenated derivative of anthranilic acid. This document synthesizes key findings from synthesis, structural characterization, and in-depth computational analysis, offering valuable insights for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

2-Amino-3,5-diiodobenzoic acid, with the chemical formula C₇H₅I₂NO₂, is a light green solid.[1] Its structure is characterized by a benzoic acid core with an amino group at position 2 and two iodine atoms at positions 3 and 5. This substitution pattern significantly influences its electronic and steric properties.

| Property | Value |

| CAS Number | 609-86-9[1][2][3][4] |

| Molecular Formula | C₇H₅I₂NO₂[1][3] |

| Molecular Weight | 388.93 g/mol [1][3] |

| Appearance | Light green solid[1] |

| Synonyms | 3,5-Diiodoanthranilic Acid[2] |

Synthesis and Experimental Characterization

The synthesis and characterization of 2-Amino-3,5-diiodobenzoic acid (2A35I) have been reported, providing a foundational understanding of its chemical behavior.[5][6]

Synthesis Protocol

A common method for the synthesis of iodinated aminobenzoic acids involves the iodination of 2-aminobenzoic acid.[7] While the specific synthesis protocol for 2-Amino-3,5-diiodobenzoic acid from the primary research is not detailed in the abstract, a general approach for a related compound, 2-amino-5-iodobenzoic acid, involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in acetic acid.[7]

Experimental Methodologies

Single-Crystal X-ray Diffraction: The molecular geometry and intermolecular interactions of 2A35I have been investigated using single-crystal X-ray diffraction.[5] This technique provides precise measurements of bond lengths, bond angles, and the overall crystal packing.

Spectroscopic Analysis:

-

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy has been used to identify the fundamental vibrational bands of the molecule.[5]

-

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy has been employed to determine the electronic absorption bands.[5]

Computational Studies and Theoretical Insights

Comprehensive computational studies have been performed to elucidate the electronic structure and properties of 2-Amino-3,5-diiodobenzoic acid. These studies utilized Density Functional Theory (DFT) with different software packages.[5][6]

Computational Workflow

The theoretical investigation of 2-Amino-3,5-diiodobenzoic acid typically follows a structured computational workflow. This process begins with the optimization of the molecular geometry, followed by various calculations to predict its spectroscopic, electronic, and thermodynamic properties.

Caption: Computational workflow for the theoretical analysis of 2-Amino-3,5-diiodobenzoic acid.

Key Computational Findings

-

Geometry Optimization: The molecular geometry was optimized using both Gaussian type orbitals (with Gaussian 09W) and Slater type orbitals (with ADF2009.01).[5] The calculated geometrical parameters are in good agreement with experimental X-ray diffraction data.

-

Electronic Properties:

-

HOMO-LUMO Gap: Calculations have shown that among thirty possible positional isomers, the 2-amino-3,5-diiodo isomer has one of the narrowest HOMO-LUMO gaps.[5][6] A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

-

Electrophilicity Index: The 2-amino-3,5-diiodo isomer was also found to have the highest electrophilicity index value among the studied isomers.[5][6]

-

-

Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as charge delocalization and hyperconjugative interactions.[5]

-

Fukui Indices: Fukui functions were calculated to identify the local reactivity of different atomic sites within the molecule.[5]

-

Thermodynamic Parameters: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy were calculated to understand the stability of the molecule at different temperatures.[5]

-

Non-Linear Optical (NLO) Properties: The non-linear optical properties of 2A35I were investigated through theoretical calculations, suggesting its potential for applications in optoelectronics.[5]

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from the computational studies of 2-Amino-3,5-diiodobenzoic acid.

Calculated Electronic Properties

| Parameter | Calculated Value | Significance |

| Lowest Energy Isomer | 2-Amino-3,5-diiodo isomer | Indicates high relative stability |

| HOMO-LUMO Energy Gap | Narrowest among isomers[5][6] | Suggests high chemical reactivity |

| Electrophilicity Index | Highest among isomers[5][6] | Indicates a strong electron-accepting character |

Note: Specific numerical values for the HOMO-LUMO gap and electrophilicity index were not available in the provided search results and would require access to the full-text article.

Conclusion

The combined experimental and computational characterization of 2-Amino-3,5-diiodobenzoic acid provides a robust understanding of its structural, spectroscopic, and electronic properties.[5] The theoretical calculations, in particular, highlight its high reactivity and significant electrophilic character, which are crucial parameters for designing new molecules with specific biological or material functions. This in-depth guide serves as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials, providing a solid foundation for future investigations and applications of this intriguing molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-3,5-diiodobenzoic Acid | 609-86-9 | TCI AMERICA [tcichemicals.com]

- 3. 2-Amino-3,5-diiodobenzoic Acid | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-3,5-diiodobenzoic acid [sobekbio.com]

- 5. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GCRIS [gcris.pau.edu.tr]

- 7. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-3,5-diiodobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-diiodobenzoic acid, also known as 3,5-diiodoanthranilic acid, is a versatile scaffold in medicinal chemistry. Its di-iodinated structure provides two reactive sites for cross-coupling reactions, allowing for the facile introduction of diverse aryl or heteroaryl moieties. This feature makes it an excellent starting material for the synthesis of complex molecules with a wide range of biological activities. A prominent application of this scaffold is in the development of kinase inhibitors, particularly those targeting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Application: Scaffold for the Synthesis of IKKβ Inhibitors

Derivatives of 2-Amino-3,5-diiodobenzoic acid have been successfully utilized to synthesize potent inhibitors of IKKβ, a critical kinase in the NF-κB signaling cascade. The general synthetic strategy involves a double Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 3 and 5 positions, followed by amide bond formation.

General Synthetic Scheme

A general workflow for the synthesis of 2-amino-3,5-diarylbenzamide inhibitors from 2-Amino-3,5-diiodobenzoic acid is depicted below. This multi-step process begins with the protection of the carboxylic acid, followed by a double Suzuki-Miyaura coupling, deprotection, and finally, amidation to yield the final bioactive compounds.

Caption: Synthetic workflow for 2-amino-3,5-diarylbenzamide IKKβ inhibitors.

Quantitative Data: IKKβ Inhibitory Activity

The following table summarizes the in vitro potency of a series of 2-amino-3,5-diarylbenzamide derivatives as inhibitors of IKKβ. The pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 Group | R2 Group | IKKβ pIC50 |

| 8h | Pyridine-4-yl | 4-(Methylsulfonyl)phenyl | 7.0 |

| 8r | Pyrimidine-5-yl | 4-(Methylsulfonyl)phenyl | 6.8 |

| 8v | Pyridine-3-yl | 4-(Methylsulfonyl)phenyl | 6.8 |

Signaling Pathway: NF-κB Activation

IKKβ is a central component of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNF-α or IL-1, the IKK complex is activated and subsequently phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, immunity, and cell survival. Inhibition of IKKβ by 2-amino-3,5-diarylbenzamide derivatives blocks this cascade, thereby preventing the activation of NF-κB and the subsequent inflammatory response.

Caption: The NF-κB signaling pathway and the inhibitory action of 2-amino-3,5-diarylbenzamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-diiodobenzoic acid

This protocol describes the iodination of 2-aminobenzoic acid to produce 2-Amino-3,5-diiodobenzoic acid.

Materials:

-

2-Aminobenzoic acid

-

Acetic acid

-

Molecular iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1 eq.) in acetic acid.

-

Add molecular iodine (2 eq.) to the solution and stir.

-

Slowly add 30% hydrogen peroxide (4 eq.) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 2-Amino-3,5-diiodobenzoic acid.

Protocol 2: Double Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3,5-diarylbenzoic acid methyl ester

This protocol outlines a general procedure for the double Suzuki-Miyaura cross-coupling of methyl 2-amino-3,5-diiodobenzoate with arylboronic acids.

Materials:

-

Methyl 2-amino-3,5-diiodobenzoate (prepared by esterification of 2-Amino-3,5-diiodobenzoic acid)

-

Arylboronic acid (2.5 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)

-

Potassium carbonate (K₂CO₃) (4 eq.)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask, add methyl 2-amino-3,5-diiodobenzoate (1 eq.), the desired arylboronic acid (2.5 eq.), and potassium carbonate (4 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq.).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3,5-diarylbenzoic acid methyl ester.

Protocol 3: IKKβ Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against IKKβ using a commercially available luminescent kinase assay.[1]

Materials:

-

IKKβ enzyme

-

IKKtide substrate

-

ATP

-

Kinase Buffer

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low volume plates

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in kinase buffer.

-

In a 384-well plate, add the IKKβ enzyme.

-

Add the inhibitor dilutions or vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of IKKtide substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the IKKβ kinase inhibition assay.

References

Application Notes and Protocols: 2-Amino-3,5-diiodobenzoic Acid as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3,5-diiodobenzoic acid as a versatile precursor for the synthesis of various medicinally important heterocyclic compounds. The presence of amino, carboxylic acid, and iodo functional groups in a unique substitution pattern allows for diverse chemical transformations, leading to the construction of quinazolinones, acridones, and benzodiazepines. The di-iodo substitution offers opportunities for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

Synthesis of 6,8-Diiodoquinazolin-4(3H)-one Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of 6,8-diiodoquinazolin-4(3H)-one from 2-amino-3,5-diiodobenzoic acid can be achieved through a one-pot reaction with formamide, which serves as both a formylating agent and a source of ammonia.

Quantitative Data Summary

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Method |

| 1 | Formamide | Neat | 150-160 | 4-6 | 75-85 | General Method[4] |

| 2 | Triethyl orthoformate, then NH4OAc | Ethanol | Reflux | 8-12 | 70-80 | General Method[5] |

Experimental Protocol: Synthesis of 6,8-Diiodoquinazolin-4(3H)-one

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-diiodobenzoic acid (10.0 g, 25.7 mmol).

-

Reagent Addition: Add formamide (50 mL) to the flask.

-

Reaction: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL) with constant stirring.

-

Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallize from ethanol to afford pure 6,8-diiodoquinazolin-4(3H)-one.

Logical Workflow for Quinazolinone Synthesis

Caption: Workflow for the synthesis of 6,8-diiodoquinazolin-4(3H)-one.

Synthesis of 1,3-Diiodoacridone

Acridones are another class of nitrogen-containing heterocycles with significant biological activities, including antimicrobial and anticancer properties.[6][7] The synthesis of 1,3-diiodoacridone from 2-amino-3,5-diiodobenzoic acid can be achieved via an Ullmann condensation with a suitable aryl partner (e.g., iodobenzene), followed by an acid-catalyzed intramolecular cyclization.

Quantitative Data Summary

| Step | Reaction | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Method |

| 1 | Ullmann Condensation | CuI | K2CO3 | DMF | 120-130 | 12-24 | 60-70 | General Method[8][9] |

| 2 | Cyclization | H2SO4 | - | Neat | 100 | 2-4 | 85-95 | General Method[8][9] |

Experimental Protocols

Step 1: Synthesis of 2-(Arylamino)-3,5-diiodobenzoic Acid (Ullmann Condensation)

-

Reaction Setup: To a stirred solution of 2-amino-3,5-diiodobenzoic acid (10.0 g, 25.7 mmol) in dimethylformamide (DMF, 100 mL) in a round-bottom flask, add potassium carbonate (7.1 g, 51.4 mmol), copper(I) iodide (0.49 g, 2.57 mmol), and the aryl halide (e.g., iodobenzene, 1.1 eq).

-

Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

-

Isolation: Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product and purify by column chromatography on silica gel.

Step 2: Synthesis of 1,3-Diiodoacridone (Intramolecular Cyclization)

-

Reaction Setup: To the 2-(arylamino)-3,5-diiodobenzoic acid (5.0 g) obtained from the previous step, add concentrated sulfuric acid (25 mL) cautiously at 0 °C.

-

Reaction: Slowly heat the mixture to 100 °C and stir for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. Filter the precipitated solid, wash thoroughly with water.

-

Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1,3-diiodoacridone.

Signaling Pathway for Acridone Synthesis

Caption: Reaction pathway for the synthesis of 1,3-diiodoacridone.

Synthesis of 6,8-Diiodobenzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[10][11] A plausible route to 6,8-diiodobenzodiazepine-2,5-diones involves the reaction of 2-amino-3,5-diiodobenzoic acid with an α-amino acid ester, followed by cyclization.

Quantitative Data Summary

| Step | Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Method |

| 1 | Amide Coupling | α-Amino acid ester HCl, EDCI, HOBt | DMF | Room Temp. | 12-24 | 65-75 | General Peptide Coupling |

| 2 | Deprotection & Cyclization | Piperidine (for Fmoc), then heat | Toluene | Reflux | 6-12 | 50-60 | General Method[12] |

Experimental Protocols

Step 1: Synthesis of N-(2-Carboxy-4,6-diiodophenyl)-α-amino acid ester

-

Reaction Setup: Dissolve 2-amino-3,5-diiodobenzoic acid (5.0 g, 12.8 mmol) in DMF (50 mL). Add 1-hydroxybenzotriazole (HOBt) (1.9 g, 14.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.7 g, 14.1 mmol). Stir the mixture at 0 °C for 30 minutes.

-

Reagent Addition: Add the desired α-amino acid ester hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Step 2: Synthesis of 6,8-Diiodo-1,4-benzodiazepine-2,5-dione

-

Deprotection (if necessary): If an N-protected amino acid was used (e.g., Fmoc), deprotect it using a solution of 20% piperidine in DMF.

-

Cyclization: Dissolve the deprotected intermediate in a high-boiling point solvent like toluene or xylene.

-

Reaction: Heat the solution to reflux for 6-12 hours with a Dean-Stark apparatus to remove water.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 6,8-diiodo-1,4-benzodiazepine-2,5-dione.

Logical Relationship for Benzodiazepine Synthesis

Caption: Logical steps for the synthesis of benzodiazepine derivatives.

Disclaimer

The experimental protocols provided are based on general and established synthetic methodologies. Researchers should adapt these protocols as needed and perform appropriate characterization of all synthesized compounds. All experiments should be conducted with appropriate safety precautions in a certified laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [repository.lib.umassd.edu]

- 6. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. ptfarm.pl [ptfarm.pl]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Synthesis of 1,4-benzodiazepine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Applications of 3,5-Diiodoanthranilic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic utility of 3,5-diiodoanthranilic acid as a versatile building block in organic synthesis. It is particularly valuable in the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The presence of two iodine atoms at the 3 and 5 positions, along with the amino and carboxylic acid functionalities, offers multiple reaction sites for diversification and molecular elaboration.

Application Notes

3,5-Diiodoanthranilic acid serves as a key precursor for the synthesis of various classes of organic compounds, primarily through reactions targeting the carbon-iodine bonds and the inherent reactivity of the anthranilic acid core. Its applications are most prominent in the following areas:

-

Synthesis of Acridone Derivatives: The anthranilic acid moiety is a classic precursor for the synthesis of acridones, a class of compounds known for their broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The general approach involves the condensation of an anthranilic acid derivative with a substituted aniline or phenol, followed by cyclization. While direct examples using 3,5-diiodoanthranilic acid are not extensively documented in readily available literature, the established methods for acridone synthesis can be adapted. For instance, the Ullmann condensation provides a foundational method for coupling anthranilic acids with aryl partners, which can then be cyclized to form the acridone scaffold.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: The di-iodo substitution pattern makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 3 and 5 positions, leading to highly functionalized aromatic systems.

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the aryl iodides and terminal alkynes, introducing alkynyl moieties to the anthranilic acid core.[4] This is a powerful tool for building complex molecular architectures and for the synthesis of precursors to other heterocyclic systems. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst.[4]

-

Suzuki-Miyaura Coupling: The Suzuki coupling facilitates the formation of biaryl structures by reacting the aryl iodides with organoboron compounds, such as boronic acids or their esters.[5] This reaction is widely used in the pharmaceutical industry to construct complex molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups.

-

-

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[6] 3,5-Diiodoanthranilic acid can potentially undergo Ullmann-type reactions with amines, phenols, or alcohols to introduce new substituents at the iodo-positions. This reaction is particularly useful for the synthesis of substituted N-phenylanthranilic acids, which are direct precursors to acridones.

Logical Workflow for Synthesis of Substituted Acridones

Caption: General workflow for the synthesis of substituted acridones from 3,5-diiodoanthranilic acid.

Experimental Protocols

The following protocols are generalized based on established methodologies for similar substrates and provide a starting point for the synthetic application of 3,5-diiodoanthranilic acid. Optimization may be required for specific substrates and desired products.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with an aniline, adapted for 3,5-diiodoanthranilic acid.

Materials:

-

3,5-Diiodoanthranilic acid

-

Substituted aniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O) or copper powder

-

Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 3,5-diiodoanthranilic acid (1.0 equiv.), the desired substituted aniline (1.2 equiv.), anhydrous potassium carbonate (2.0 equiv.), and a catalytic amount of copper(I) oxide or copper powder (e.g., 10 mol%).

-

Add a suitable solvent such as DMF to the flask.

-

Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Representative Ullmann Condensation Conditions

| Aryl Halide | Amine/Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| o-Chlorobenzoic Acid | Aniline | Cu₂O | K₂CO₃ | DMF | Reflux | 82-93[3] |

| 2-Halobenzoic acid | Substituted aniline | Cu powder | Na₂CO₃ | DMF | Reflux | Not specified[7] |

Protocol 2: Sonogashira Coupling of 3,5-Diiodoanthranilic Acid

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of an aryl iodide with a terminal alkyne.

Materials:

-

3,5-Diiodoanthranilic acid

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-diiodoanthranilic acid (1.0 equiv.) in a suitable solvent (e.g., THF or a mixture of THF and the amine base).

-

Add the terminal alkyne (1.2-2.4 equiv., depending on whether mono- or di-substitution is desired).

-

Add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).

-

Add the amine base (e.g., triethylamine, 2-3 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | RT | Not specified[3] |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA | 75 | <2[1] |

Palladium-Catalyzed Cross-Coupling Workflow

Caption: General workflows for Suzuki and Sonogashira cross-coupling reactions of 3,5-diiodoanthranilic acid.

Protocol 3: Suzuki-Miyaura Coupling of 3,5-Diiodoanthranilic Acid

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

Materials:

-

3,5-Diiodoanthranilic acid

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk flask, combine 3,5-diiodoanthranilic acid (1.0 equiv.), the arylboronic acid (1.2-2.4 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Indazole Halides | Aryl/Heteroaryl Boronic Acids | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | up to 95[8] |

| 4-Iodoanisole | Phenylboronic Acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | Not specified[9] |

References

- 1. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: The Role of Iodinated Benzoic Acid Derivatives in Radiopaque Agent Synthesis